An In-Depth Technical Guide to N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide
An In-Depth Technical Guide to N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide is a halogenated acetamide derivative of significant interest in medicinal and agricultural chemistry. Its structural motifs, a brominated phenyl ring coupled with a reactive chloroacetamide group, confer a range of biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and known biological activities of N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide, with a focus on its potential as an antimicrobial and antiproliferative agent. The underlying mechanisms of action for the broader class of chloroacetamides are also explored, offering a scientific foundation for future research and development endeavors.
Introduction
N-substituted 2-chloroacetamides represent a class of compounds with diverse biological activities, serving as herbicides, fungicides, and potential therapeutic agents. The subject of this guide, N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide, is a member of this class that has garnered attention for its potential applications in pharmaceutical and agrochemical research. The presence of a bromine atom on the phenyl ring and a chlorine atom on the acetyl moiety are key determinants of its physicochemical properties and biological reactivity. This document aims to be a centralized resource for professionals engaged in the study and application of this compound.
Chemical Identity and Physicochemical Properties
A thorough understanding of the chemical and physical properties of N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide is fundamental to its application in research and development.
Chemical Structure and Identifiers
The chemical structure of N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide is characterized by a central acetamide linkage between a 4-bromophenyl group and a chloroacetyl group.
Caption: Chemical Structure of N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | N-(4-bromophenyl)-2-chloroacetamide | [1] |
| CAS Number | 2564-02-5 | [1] |
| Molecular Formula | C₈H₇BrClNO | [1] |
| SMILES | C1=CC(=CC=C1NC(=O)CCl)Br | [1] |
| InChIKey | FRZKCMCCQAJIBN-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing experimental protocols.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 248.50 g/mol | [1] |
| Melting Point | 180-184 °C (decomposes) | [2] |
| XlogP (predicted) | 2.3 | [1] |
| Appearance | Colorless to pale yellow crystals |
Synthesis and Characterization
The synthesis of N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide is typically achieved through the acylation of 4-bromoaniline with chloroacetyl chloride. This reaction is a straightforward and high-yielding method for preparing this class of compounds.
Synthetic Protocol
The following protocol is a representative method for the synthesis of N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide.
Experimental Protocol: Synthesis of N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide
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Dissolution: Dissolve 4-bromoaniline in a suitable inert solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.
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Base Addition: Add a base, for example, triethylamine or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.
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Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermic reaction.
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Acylation: Slowly add chloroacetyl chloride dropwise to the stirred solution. The reaction is typically exothermic and should be carefully controlled.
-
Reaction: Allow the reaction to proceed, often with gradual warming to room temperature, for a period of several hours to ensure complete conversion.
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Work-up: Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., 1N HCl) to remove excess base, followed by a wash with a saturated sodium bicarbonate solution and brine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetonitrile, to yield the final product.
Caption: Generalized workflow for the synthesis of N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
Table 3: Spectroscopic Data
| Technique | Key Data Points and Interpretation | Source |
| ¹H NMR | Spectra available for viewing. | [1], [3] |
| ¹³C NMR | Spectra available for viewing. | [1] |
| Mass Spec. | Mass spectral data is available, which can be used to confirm the molecular weight and fragmentation pattern. | [1] |
| IR Spectra | Infrared spectroscopy can confirm the presence of key functional groups such as the N-H and C=O of the amide and the C-Cl and C-Br bonds. |
Biological Activity and Mechanism of Action
The biological activity of N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide and related compounds is a subject of ongoing research.
Antimicrobial Activity
N-substituted chloroacetamides have demonstrated potential as antimicrobial agents. Studies on a series of N-(substituted phenyl)-2-chloroacetamides have shown that these compounds are effective against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), and moderately effective against the yeast Candida albicans.[4] The high lipophilicity of halogenated p-substituted phenyl ring compounds, such as N-(4-bromophenyl)-2-chloroacetamide, is believed to facilitate their passage through the phospholipid bilayer of cell membranes, contributing to their antimicrobial efficacy.[4]
Anticancer Activity
While specific anticancer data for N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide is limited in the reviewed literature, derivatives of this compound have been investigated for their antiproliferative effects. For instance, derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide have shown activity against human breast adenocarcinoma cells (MCF7).[5][6] The N-(pyridin-4-yl)acetamide scaffold, which is structurally related, is also of interest in the development of anticancer agents.[7]
Mechanism of Action
The biological activity of chloroacetamides is largely attributed to the reactive chloroacetyl group. Two primary mechanisms of action have been proposed:
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Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis: Chloroacetamides are known to inhibit the elongation of very-long-chain fatty acids.[8] This is a crucial metabolic pathway in plants and is the basis for the herbicidal activity of many chloroacetamide compounds. VLCFA elongase is a key enzyme in this pathway, and its inhibition disrupts cellular processes that rely on these fatty acids.[8]
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Alkylation of Sulfhydryl Groups: The chloroacetamide moiety is a known alkylating agent that can form covalent bonds with the thiol group of cysteine residues in proteins.[9] This irreversible binding can lead to the inactivation of enzymes and other proteins, disrupting cellular function. This mechanism is often associated with the antimicrobial and cytotoxic effects of these compounds.[7]
Caption: Proposed mechanisms of action for N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide.
Applications and Future Perspectives
N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide serves as a valuable building block and a compound of interest in several scientific domains:
-
Pharmaceutical Development: It is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory and analgesic drugs.[10]
-
Agricultural Chemistry: Its herbicidal potential, stemming from the inhibition of VLCFA synthesis, makes it a candidate for the development of new agrochemicals.[10]
-
Biochemical Research: The reactive nature of the chloroacetamide group makes it a useful tool for studying enzyme inhibition and for use as a chemical probe in proteomics to alkylate cysteine residues.[9][10]
Future research will likely focus on elucidating the specific biological targets of N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide, optimizing its structure to enhance its therapeutic index, and exploring its potential in combination therapies.
Safety and Handling
As with all halogenated organic compounds, N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide should be handled with appropriate safety precautions. It is classified as a skin and eye irritant.[1] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when working with this compound.
Conclusion
N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide is a versatile compound with a well-defined chemical structure and a straightforward synthetic route. Its biological activities, particularly its antimicrobial and potential antiproliferative properties, make it a compound of significant interest for further investigation. A deeper understanding of its mechanism of action and biological targets will be crucial for unlocking its full potential in drug discovery and agrochemical development. This guide has provided a comprehensive overview of the current knowledge on this compound, serving as a valuable resource for the scientific community.
References
-
J&K Scientific. N-(4-Bromophenyl)-2-chloroacetamide | 2564-02-5. [Link]
-
Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. Pest Management Science, 59(10), 1125-1134. [Link]
-
Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Archives of Industrial Hygiene and Toxicology, 72(1), 34-45. [Link]
-
Sharma, P., Kumar, A., & Singh, B. (2020). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 14(1), 1-14. [Link]
-
Sharma, P., Kumar, A., & Singh, B. (2020). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. ResearchGate. [Link]
-
PubChem. (n.d.). N-(4-Bromophenyl)-2-chloroacetamide. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information. [Link]
Sources
- 1. N-(4-Bromophenyl)-2-chloroacetamide | C8H7BrClNO | CID 17374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE | 2564-02-5 [chemicalbook.com]
- 3. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE(2564-02-5) 1H NMR [m.chemicalbook.com]
- 4. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]






